FEMA 4774
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FEMA 4774 involves multiple steps, starting with the preparation of the quinoline core structure. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the carboxylic acid group: This can be done through carboxylation reactions.
Attachment of the isopropylamino group: This step involves nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
FEMA 4774 undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the isopropylamino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Isopropylamine for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the quinoline core, each with different functional groups attached, depending on the specific reaction conditions.
Scientific Research Applications
FEMA 4774 has several scientific research applications:
Chemistry: Used as a model compound for studying allosteric modulation of taste receptors.
Medicine: Explored for its potential in developing taste modulators for patients with taste disorders.
Industry: Utilized in the food industry as a sweetness enhancer to reduce sugar content in products without compromising taste
Mechanism of Action
FEMA 4774 exerts its effects by binding to the T1R2 and T1R3 taste receptors. This binding enhances the affinity of sucrose for its binding site, effectively lowering the concentration of sucrose needed to achieve the same level of sweetness. The molecular targets involved are the T1R2 and T1R3 subunits, and the pathway includes the modulation of the sweet taste signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Lugduname: Another potent sweetener known for its high sweetness intensity.
Thaumatin: A natural sweetener protein with a different mechanism of action.
Neotame: A derivative of aspartame with enhanced sweetness and stability.
Uniqueness of FEMA 4774
This compound is unique in its ability to act as a positive allosteric modulator, specifically enhancing the sweetness of sucrose. This sets it apart from other sweeteners that either mimic sugar or provide sweetness through different mechanisms .
Properties
IUPAC Name |
4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLOOCFQPJWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019836 | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid, Lightly milky aroma | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1359963-68-0 | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary use of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid?
A1: 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, along with its hemisulfate monohydrate salt, is intended for use as a flavouring substance with modifying properties in various food categories. [] It's important to note that this compound is not found naturally in botanical or animal sources. []
Q2: Has the safety of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid been evaluated?
A2: Yes, the European Food Safety Authority (EFSA) has assessed the safety of this compound. [] Their research indicates no genotoxicity concerns. [] Additionally, a 90-day study in rats found no adverse effects at doses up to 100 mg/kg body weight per day. [] Studies on developmental toxicity in rats, at doses up to 1,000 mg/kg body weight per day, also revealed no adverse effects. [] Based on these findings, the EFSA concluded that 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid and its hemisulfate monohydrate salt are safe for consumption at the estimated dietary exposure levels. []
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